1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is notable for its unique structure, which includes a phenylselanyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Apoptosis Induction: In cancer cells, the compound can activate caspases and other apoptotic pathways, leading to programmed cell death.
Comparison with Similar Compounds
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one can be compared with other chalcones and selenium-containing compounds:
Chalcones: Similar compounds include 1,3-diphenylprop-2-en-1-one and 1,3-diphenyl-2-propene-1-one. These compounds share the chalcone backbone but lack the phenylselanyl group.
Selenium-containing Compounds: Compounds like diphenyl diselenide and selenocysteine also contain selenium but differ in their overall structure and properties.
The uniqueness of this compound lies in its combination of the chalcone backbone with a phenylselanyl group, which imparts distinct chemical and biological properties.
Biological Activity
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one, a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, particularly in cancer treatment, owing to their ability to modulate various biological pathways. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other relevant biological activities.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a chalcone backbone with a phenylselanyl substituent. The synthesis of similar chalcone derivatives has been widely studied, showcasing various methods that yield high purity and yield rates. For instance, studies have demonstrated effective synthesis routes for related compounds that exhibit significant biological activity .
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways. It modulates the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax .
- Cell Lines Tested : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells. In vitro studies have reported IC50 values indicating significant potency .
Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that it can enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against cellular damage .
Other Biological Activities
In addition to its anticancer and antioxidant properties, this compound has been investigated for:
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed:
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 80 | 20 |
25 | 50 | 40 |
50 | 30 | 70 |
The compound significantly reduced cell viability and increased apoptosis in a dose-dependent manner .
Study 2: Antioxidant Activity Assessment
The antioxidant capacity was evaluated using DPPH radical scavenging assays:
Concentration (µM) | Scavenging Activity (%) |
---|---|
0 | 0 |
10 | 30 |
25 | 55 |
50 | 85 |
These results indicate that higher concentrations of the compound correlate with increased free radical scavenging activity .
Properties
CAS No. |
919083-40-2 |
---|---|
Molecular Formula |
C27H21NOSe |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1,3-diphenyl-3-(2-phenylselanylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C27H21NOSe/c29-26(22-14-6-2-7-15-22)20-25(21-12-4-1-5-13-21)28-24-18-10-11-19-27(24)30-23-16-8-3-9-17-23/h1-20,28H |
InChI Key |
YLUQLOJUYGFFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3[Se]C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.